molecular formula C13H26N2O3 B1396856 Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate CAS No. 864655-25-4

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate

Cat. No.: B1396856
CAS No.: 864655-25-4
M. Wt: 258.36 g/mol
InChI Key: UHHVOWADPHQJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the development of targeted protein degradation technologies. It interacts with various enzymes, proteins, and other biomolecules, acting as a semi-flexible linker in the development of bifunctional protein degraders . This compound’s interaction with enzymes and proteins is crucial for the formation of ternary complexes, which are essential for the targeted degradation of specific proteins. The nature of these interactions involves the formation of covalent bonds and non-covalent interactions, which help stabilize the complex and enhance its efficacy.

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific proteins and enzymes . This compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific target proteins, forming a stable complex that facilitates their degradation. The binding interactions involve both covalent and non-covalent bonds, which help stabilize the complex and enhance its specificity. Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At low doses, this compound can effectively modulate the activity of target proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and changes in cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, it can interact with cofactors that are essential for enzyme function, further modulating metabolic pathways and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to proteins that facilitate its distribution and localization, ensuring that it reaches the appropriate cellular compartments for its intended function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These modifications help ensure that the compound reaches its intended site of action, where it can effectively modulate the activity of target proteins and enzymes.

Properties

IUPAC Name

tert-butyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-5-11(6-8-15)14(4)9-10-16/h11,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVOWADPHQJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.